

# Application Notes: Izorlisib (CH5132799) in Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

[Get Quote](#)

**Izorlisib** (CH5132799) is a potent and **selective class I PI3K inhibitor**, with particular efficacy against the PI3K $\alpha$  isoform and its oncogenic mutants [1]. Its development is situated within the context of targeting the frequently dysregulated PI3K/AKT/mTOR pathway, a key driver in many cancers, including breast cancer [2] [3] [4].

- **Mechanism of Action:** **Izorlisib** acts as an **ATP-competitive inhibitor** that binds to the kinase domain of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent downstream oncogenic signaling [2] [1].
- **Biomarker Rationale:** The primary biomarker for patient selection is the **PIK3CA mutation status** [4] [5]. Preclinical data shows **Izorlisib** has enhanced potency against common PIK3CA mutants (H1047R, E545K, E542K) compared to wild-type PI3K $\alpha$  [1]. Beyond PIK3CA mutations, the broader activation status of the PI3K pathway, including factors like **PTEN loss**, may also inform on therapeutic potential [6] [4].
- **Research Context:** **Izorlisib** has demonstrated superior antitumor activity compared to Everolimus (an mTOR inhibitor) in preclinical models. It induces remarkable tumor regression by suppressing key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

## Quantitative Profiling of Izorlisib

The table below summarizes the in vitro inhibitory profile (IC50 values) of **Izorlisib** against key kinases, highlighting its selectivity for class I PI3Ks, especially PI3K $\alpha$  [2] [1].

Table 1: In Vitro Kinase Inhibition Profile of Izorlisib

| Target Kinase         | IC50 (nM) | Notes                                  |
|-----------------------|-----------|----------------------------------------|
| PI3K $\alpha$ (WT)    | 14        | Primary target                         |
| PI3K $\alpha$ -H1047R | 5.6       | Common oncogenic mutant                |
| PI3K $\alpha$ -E545K  | 6.7       | Common oncogenic mutant                |
| PI3K $\alpha$ -E542K  | 6.7       | Common oncogenic mutant                |
| PI3K $\gamma$         | 36        |                                        |
| PI3K $\beta$          | 120       |                                        |
| PI3K $\delta$         | 500       |                                        |
| mTOR                  | 1600      | >100-fold selective over PI3K $\alpha$ |
| PI3KC2 $\beta$        | 5300      | Class II PI3K                          |

## Proposed Experimental Protocols

The following protocols are based on standard methodologies used in preclinical drug development, as referenced in the available data on **Izorlisib** [1].

### Protocol 1: In Vitro Kinase Assay for Target Engagement

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) of **Izorlisib** against various PI3K isoforms and mutants.
- **Methodology:**
  - **Reaction Setup:** Use purified PI3K enzymes (e.g., PI3K $\alpha$ ,  $\beta$ ,  $\delta$ ,  $\gamma$ , mutants) in a kinase buffer with PIP2 as a substrate.
  - **Inhibition:** Incubate enzymes with a serial dilution of **Izorlisib** (e.g., from 0.1 nM to 10,000 nM) and ATP for a defined period.
  - **Detection:** Quantify the production of PIP3 using ELISA-based or ADP-Glo assays.

- **Data Analysis:** Plot the percentage of kinase activity inhibition against the log of inhibitor concentration and calculate IC50 values using non-linear regression (e.g., four-parameter logistic model).
- **Key Controls:** Include a DMSO vehicle control (0% inhibition) and a control with a saturating concentration of a known potent inhibitor (100% inhibition).

## Protocol 2: Cell-Based Proliferation Assay

- **Objective:** To evaluate the antiproliferative effects of **Izoralisib** across a panel of cancer cell lines.
- **Methodology:**
  - **Cell Culture:** Seed a panel of tumor cell lines (including those with PIK3CA mutations, PTEN loss, and wild-type) in 96-well plates.
  - **Compound Treatment:** Treat cells with a range of **Izoralisib** concentrations.
  - **Viability Measurement:** After 72-120 hours, measure cell viability using assays like CellTiter-Glo.
  - **Data Analysis:** Calculate IC50 values for each cell line as above. Correlate sensitivity with the cell lines' genetic backgrounds (e.g., PIK3CA mutation status).
- **Biomarker Correlation:** Genotype cell lines for PIK3CA, PTEN, and other pathway alterations to establish a link between biomarker status and drug sensitivity.

## Protocol 3: Pharmacodynamic Biomarker Analysis via Western Blot

- **Objective:** To confirm target engagement and pathway modulation in vitro and in vivo.
- **Methodology:**
  - **Sample Preparation:** Lyse cells or tumor tissues from treated models.
  - **Gel Electrophoresis and Transfer:** Separate proteins by SDS-PAGE and transfer to a membrane.
  - **Immunoblotting:** Probe the membrane with antibodies against key phosphorylated (activated) proteins in the PI3K pathway, such as **pAKT (Ser473)**, **pS6K**, **pS6**, and **p4E-BP1**. Total protein levels should also be assessed as loading controls.
  - **Detection and Analysis:** Use chemiluminescence for detection. A reduction in phosphorylation levels of these biomarkers indicates successful pathway inhibition by **Izoralisib**.

## PI3K Pathway and Biomarker Analysis Workflow

The following diagram, generated using Graphviz, illustrates the position of **Izorlisib** within the PI3K/AKT/mTOR signaling cascade and the downstream biomarkers used to monitor its activity.



[Click to download full resolution via product page](#)

## Clinical Context and Future Directions

While **Izorlisib** itself appears to be in earlier stages of development, the clinical trajectory for PI3K $\alpha$  inhibitors is well-established. Alpelisib, for example, is FDA-approved for **PIK3CA-mutated, HR+/HER2-advanced breast cancer**, validating the approach of biomarker-selected patient populations [6] [3]. This underscores the critical need for robust **PIK3CA mutation testing** via tumor tissue or liquid biopsy (circulating tumor DNA) in the clinical development of **Izorlisib** [6] [4] [5].

A significant challenge in this field is overcoming intrinsic and acquired resistance. Future research on **Izorlisib** should explore rational combination therapies, such as with endocrine therapy, CDK4/6 inhibitors, or other targeted agents, to enhance efficacy and prevent resistance [4] [5] [7].

## Important Note on Information Limitations

It is crucial to recognize that the information presented here is primarily based on a single, commercially available research profile for **Izorlisib** [1], supplemented by general context on PI3K inhibitors. For definitive application notes and detailed protocols, consulting primary research publications or proprietary pharmaceutical development data is essential.

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [molecular-cancer.biomedcentral.com]
3. Expert Consensus on the Clinical Application of PI3K/AKT/ ... [pmc.ncbi.nlm.nih.gov]
4. Exploring Biomarkers of Phosphoinositide 3-Kinase Pathway ... [pmc.ncbi.nlm.nih.gov]

5. Biomarkers of response and resistance to PI3K inhibitors in ... [sciencedirect.com]
6. Can improved use of biomarkers alter the fate of PI3K pathway ... [pmc.ncbi.nlm.nih.gov]
7. Emerging treatments in HER2-positive advanced breast cancer [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Application Notes: Izorlisib (CH5132799) in Cancer Research].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548364#izorlisib-biomarker-analysis>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)